molecular formula C20H20BrNO3 B1389181 1-Boc-5-Benzyloxy-3-bromoindole CAS No. 914349-28-3

1-Boc-5-Benzyloxy-3-bromoindole

Cat. No.: B1389181
CAS No.: 914349-28-3
M. Wt: 402.3 g/mol
InChI Key: NHBAORGFRKXFIJ-UHFFFAOYSA-N
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Description

1-Boc-5-Benzyloxy-3-bromoindole is a synthetic organic compound with the molecular formula C20H20BrNO3. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a benzyloxy group at the 5-position, and a bromine atom at the 3-position of the indole ring.

Mechanism of Action

Mode of Action

1-Boc-5-Benzyloxy-3-bromoindole can undergo Sonogashira coupling reactions . This reaction is a palladium-catalyzed cross-coupling reaction used to synthesize conjugated enynes, alkynylated aromatic compounds, and densely functionalized heterocyclic compounds . The compound’s interaction with its targets would depend on the specific biochemical context and the nature of the synthesized product.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use, particularly the nature of the final product in a given synthesis . As such, without specific information on the compound’s application, it’s challenging to provide a detailed description of its effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to participate in reactions . .

Biochemical Analysis

Biochemical Properties

1-Boc-5-Benzyloxy-3-bromoindole plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. This compound can undergo various chemical transformations, such as Sonogashira coupling and Suzuki-Miyaura coupling, to form new carbon-carbon bonds . These reactions are catalyzed by transition metals like palladium and involve the interaction of this compound with enzymes and proteins that facilitate these processes. The benzyloxy group and bromine atom in the compound’s structure contribute to its reactivity and ability to participate in these reactions.

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of specific enzymes and proteins involved in these processes, leading to changes in cell function . For example, the compound may inhibit or activate certain signaling pathways, resulting in altered gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . The benzyloxy group and bromine atom in the compound’s structure play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target biomolecules. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider when conducting experiments. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture . Long-term effects on cellular function have also been observed, with prolonged exposure to the compound leading to changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Toxic or adverse effects may also be observed at high doses, including cell death and tissue damage. It is important to determine the appropriate dosage range for each specific application to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and degradation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates and metabolites. These metabolic processes can affect the compound’s activity and toxicity, as well as its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can accumulate in certain compartments or organelles, affecting its localization and activity.

Subcellular Localization

This compound can localize to specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules in these compartments.

Preparation Methods

The synthesis of 1-Boc-5-Benzyloxy-3-bromoindole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the Indole Nitrogen: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-indole.

    Bromination: The 3-position of the indole ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield N-Boc-3-bromoindole.

    Benzyloxy Substitution: The 5-position of the indole ring is substituted with a benzyloxy group using a suitable benzyloxy reagent under specific reaction conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-5-Benzyloxy-3-bromoindole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, N-bromosuccinimide, and acids for deprotection. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-5-Benzyloxy-3-bromoindole has several applications in scientific research:

Comparison with Similar Compounds

1-Boc-5-Benzyloxy-3-bromoindole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 3-bromo-5-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO3/c1-20(2,3)25-19(23)22-12-17(21)16-11-15(9-10-18(16)22)24-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBAORGFRKXFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654337
Record name tert-Butyl 5-(benzyloxy)-3-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-28-3
Record name 1,1-Dimethylethyl 3-bromo-5-(phenylmethoxy)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-(benzyloxy)-3-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Benzyloxy)-3-bromo-1H-indole, N-BOC protected
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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